molecular formula C18H35Cl B1353179 Oleyl chloride CAS No. 59485-81-3

Oleyl chloride

Cat. No.: B1353179
CAS No.: 59485-81-3
M. Wt: 286.9 g/mol
InChI Key: IFABLCIRROMTAN-UHFFFAOYSA-N
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Description

Oleyl chloride, also known as 9-octadecenoyl chloride, is a fatty acid derivative with the molecular formula C18H33ClO. It is a liquid at room temperature and is primarily used in organic synthesis and industrial applications. This compound is characterized by its long hydrocarbon chain and a reactive acyl chloride group, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oleyl chloride can be synthesized through the chlorination of oleic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride group. The general reaction is as follows:

C18H34O2+SOCl2C18H33ClO+SO2+HCl\text{C18H34O2} + \text{SOCl2} \rightarrow \text{C18H33ClO} + \text{SO2} + \text{HCl} C18H34O2+SOCl2→C18H33ClO+SO2+HCl

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar chlorination methods. The process involves the continuous addition of oleic acid to a reactor containing the chlorinating agent, followed by distillation to purify the product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Oleyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form oleic acid and hydrochloric acid.

    Reduction: this compound can be reduced to oleyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Alcohols, amines, and thiols are common nucleophiles used in these reactions, typically under mild conditions.

    Hydrolysis: Water or aqueous bases are used, often at room temperature.

    Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions.

Major Products:

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    Oleyl Alcohol: Formed by reduction.

Scientific Research Applications

Oleyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, including surfactants and polymers.

    Biology: Employed in the modification of biomolecules and the preparation of lipid-based drug delivery systems.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and prodrugs.

    Industry: Applied in the production of lubricants, plasticizers, and coatings.

Mechanism of Action

Oleyl chloride can be compared with other fatty acid chlorides such as:

  • Lauroyl chloride (C12H23ClO)
  • Palmitoyl chloride (C16H31ClO)
  • Stearoyl chloride (C18H35ClO)

Uniqueness:

  • Chain Length: this compound has a longer hydrocarbon chain compared to lauroyl chloride and palmitoyl chloride, which affects its physical properties and reactivity.
  • Double Bond: The presence of a double bond in this compound distinguishes it from stearoyl chloride, which is fully saturated. This double bond can participate in additional reactions, such as hydrogenation and epoxidation.

Comparison with Similar Compounds

  • Lauroyl chloride
  • Palmitoyl chloride
  • Stearoyl chloride

Oleyl chloride’s unique combination of a long hydrocarbon chain and a reactive acyl chloride group makes it a versatile compound in both research and industrial applications. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its importance in modern chemistry.

Properties

CAS No.

59485-81-3

Molecular Formula

C18H35Cl

Molecular Weight

286.9 g/mol

IUPAC Name

1-chlorooctadec-9-ene

InChI

InChI=1S/C18H35Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3

InChI Key

IFABLCIRROMTAN-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CCCCCCCCCCl

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCl

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCl

Key on ui other cas no.

59485-81-3
16507-61-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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